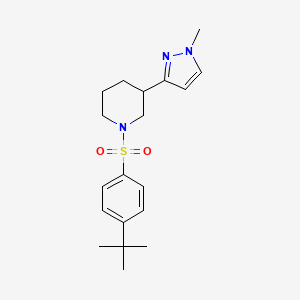
1-((4-(tert-butyl)phenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related pyrazole sulfonamide derivatives involves facile methods, as demonstrated by Srivastava et al. (2008), who reported the synthesis of biaryl pyrazole sulfonamide derivatives with potential pharmacological properties [Srivastava et al., 2008]. Additionally, studies by Kong et al. (2016) and Wang et al. (2015) on related compounds highlight the significance of multi-step synthetic routes and the importance of intermediate compounds in the synthesis of complex molecules [Kong et al., 2016; Wang et al., 2015].
Molecular Structure Analysis
Richter et al. (2009) and other researchers have contributed to the understanding of the molecular structure of related compounds, emphasizing the geometrical configurations and molecular interactions that define their properties [Richter et al., 2009]. Such analyses are crucial for predicting the behavior of these molecules in various environments and their interactions with other chemical entities.
Chemical Reactions and Properties
The chemical reactions involving sulfonamide derivatives, as explored by Ammar et al. (2004) and other studies, show the versatility and reactivity of these compounds under different chemical conditions [Ammar et al., 2004]. Understanding these reactions is essential for developing new synthetic routes and applications for these molecules.
Physical Properties Analysis
The physical properties of sulfonamide derivatives, including solubility, melting points, and crystalline structure, are critical for their application in various fields. Studies by Kumara et al. (2017) provide insights into the crystalline structure and physical characteristics of these compounds, which are vital for their practical applications [Kumara et al., 2017].
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological molecules, determine the potential applications of sulfonamide derivatives in medicinal chemistry and other areas. Research by Khalid et al. (2016) and Hu et al. (2001) highlights the significance of these properties in designing compounds with desired biological activities [Khalid et al., 2016; Hu et al., 2001].
Scientific Research Applications
Heterocyclic Chemistry and Antimicrobial Activity
- Synthesis and Biological Properties : The compound is involved in the synthesis of novel heterocyclic structures such as pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives, showcasing its utility in medicinal chemistry. Some of these derivatives have been found to possess antimicrobial activity, indicating the potential for developing new antibacterial and antifungal agents (Ammar et al., 2004).
Crystallographic and Computational Studies
- Structural Analysis : The crystal structure analysis of related piperazine derivatives provides insight into their molecular configuration, intermolecular interactions, and potential reactivity. This information is crucial for the design of new compounds with desired biological activities (Kumara et al., 2017).
Anticancer Research
- Anticancer Potential : Research into piperidine derivatives, including those structurally related to the compound , demonstrates promising anticancer properties. This highlights the importance of this chemical class in the search for novel therapeutic agents against various cancer types (Rehman et al., 2018).
Synthesis of Bioactive Molecules
- Bioactive Molecule Synthesis : The compound serves as a key intermediate in the synthesis of bioactive molecules, including potential nociceptin antagonists and other pharmacologically relevant compounds. This underscores its role in the development of new drugs and therapeutic agents (Jona et al., 2009).
properties
IUPAC Name |
1-(4-tert-butylphenyl)sulfonyl-3-(1-methylpyrazol-3-yl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2S/c1-19(2,3)16-7-9-17(10-8-16)25(23,24)22-12-5-6-15(14-22)18-11-13-21(4)20-18/h7-11,13,15H,5-6,12,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXJARLPCWQVMOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C3=NN(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

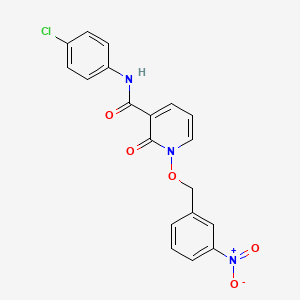
![6-methyl-2-[2-(1H-pyrazol-1-yl)ethyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2484136.png)

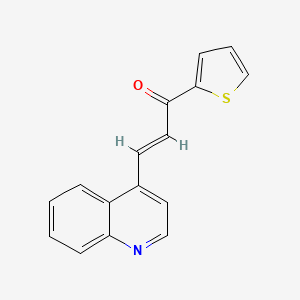

![3,5-dichloro-N-ethyl-N-[3-(trifluoromethyl)benzyl]benzenecarboxamide](/img/structure/B2484143.png)
![N-(3-chloro-4-methoxyphenyl)-2-[5-(4-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide](/img/structure/B2484145.png)
![N-(4-fluorobenzyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2484146.png)
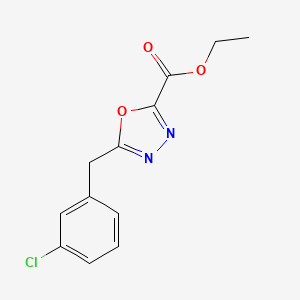

![2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-(4-(methylthio)benzyl)acetamide](/img/structure/B2484153.png)
![2-[1-[2-(2-Chlorophenoxy)propanoyl]piperidin-4-yl]-6-cyclopropylpyridazin-3-one](/img/structure/B2484154.png)
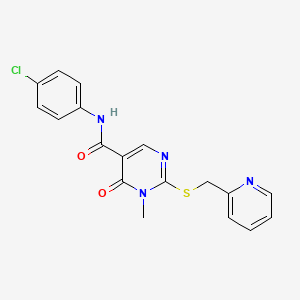
![7-Chloro-2-(2-morpholinoethyl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2484156.png)